molecular formula C10H11Br2ClF3N3 B1524254 1-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine hydrobromide CAS No. 1208081-40-6

1-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine hydrobromide

Cat. No.: B1524254
CAS No.: 1208081-40-6
M. Wt: 425.47 g/mol
InChI Key: RAAMWTYXMBGXRV-UHFFFAOYSA-N
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Description

1-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine hydrobromide is a chemical compound with the molecular formula C10H10BrClF3N3·HBr. It is a derivative of pyridine and piperazine, featuring bromine, chlorine, and trifluoromethyl functional groups. This compound is often used as an intermediate in the synthesis of pharmaceuticals and agrochemicals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine hydrobromide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-6-chloro-2-pyridinecarboxylic acid and piperazine.

    Reaction Conditions: The carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions. The acid chloride is then reacted with piperazine in the presence of a base such as triethylamine (TEA) to form the desired piperazine derivative.

    Hydrobromide Formation: The final step involves the addition of hydrobromic acid (HBr) to the piperazine derivative to form the hydrobromide salt.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) may be employed.

    Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield methoxy-substituted derivatives.

Scientific Research Applications

1-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine hydrobromide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block in the development of pharmaceutical drugs.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine hydrobromide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine
  • 1-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine hydrochloride
  • 1-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine sulfate

Uniqueness

1-(5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl)piperazine hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the trifluoromethyl group, makes it a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

1-[5-bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClF3N3.BrH/c11-8-6(10(13,14)15)5-7(17-9(8)12)18-3-1-16-2-4-18;/h5,16H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAAMWTYXMBGXRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=C(C(=C2)C(F)(F)F)Br)Cl.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br2ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208081-40-6
Record name Piperazine, 1-[5-bromo-6-chloro-4-(trifluoromethyl)-2-pyridinyl]-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208081-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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